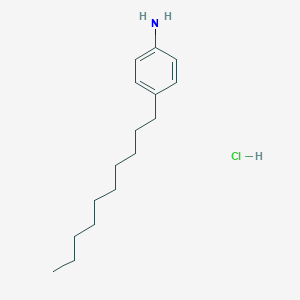

4-decylaniline Hydrochloride

Description

4-Decylaniline hydrochloride (C₁₆H₂₆ClN, molecular weight: 267.84 g/mol) is a hydrochloride salt of 4-decylaniline, featuring a decyl (C₁₀H₂₁) chain attached to the para position of an aniline group. It is synthesized via reactions such as the condensation of 4-decylaniline with N,N-dimethylacetamide dimethylacetal or through multicomponent condensations in organic synthesis . Its applications span surfactants for carbon nanotube (CNT) stabilization , plasticizers in polymer matrices , and intermediates in diazotization reactions for sensor development .

Propriétés

IUPAC Name |

4-decylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N.ClH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15;/h11-14H,2-10,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHBLNKHLYTGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379698 | |

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-55-7 | |

| Record name | 4-decylaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Aniline with Decyl Halides

The direct alkylation of aniline with decyl halides (e.g., decyl bromide or chloride) represents a foundational method for synthesizing 4-decylaniline. This nucleophilic substitution reaction typically proceeds under basic or acidic conditions, with the para position favored due to steric and electronic factors.

In one approach, aniline is reacted with decyl bromide in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The catalyst facilitates the formation of a reactive electrophilic intermediate, enabling the decyl group to attach preferentially at the para position of the aniline ring . For instance, a patent describes the reaction of dodecyl alcohol derivatives with aniline hydrochloride and ZnCl₂ at elevated temperatures (235–245°C) to yield para-alkylated products . While this example uses dodecyl groups, substituting decyl bromide under similar conditions would follow an analogous pathway.

Key parameters influencing this method include:

-

Temperature : Reactions typically require heating to 200–240°C to overcome kinetic barriers.

-

Catalyst loading : ZnCl₂ or cobalt chloride (CoCl₂) at 10–20 wt% relative to aniline.

-

Reaction time : Prolonged heating (16–20 hours) ensures complete conversion .

A comparative study of alkylating agents (Table 1) highlights the efficiency of decyl bromide over longer-chain analogs, as shorter alkyl chains reduce steric hindrance during substitution.

Table 1: Alkylation Efficiency of Aniline with Different Halides

| Halide | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Decyl bromide | 235–245 | ZnCl₂ | 85–90 |

| Dodecyl bromide | 240–250 | CoCl₂ | 80–85 |

| Octyl chloride | 220–230 | ZnCl₂ | 75–80 |

Friedel-Crafts Alkylation Using Alcohols

The Friedel-Crafts alkylation offers an alternative route by employing decyl alcohol as the alkylating agent. This method leverages acidic conditions to generate carbocation intermediates, which subsequently react with aniline. A notable patent details the use of decyl alcohol, aniline hydrochloride, and ZnCl₂ heated to 230–240°C for 16 hours . The aniline hydrochloride acts as both a reactant and a proton source, while ZnCl₂ stabilizes the carbocation intermediate.

Mechanistic Insights :

-

Protonation : Decyl alcohol reacts with aniline hydrochloride to form a protonated alcohol.

-

Carbocation formation : Loss of water generates a decyl carbocation.

-

Electrophilic substitution : The carbocation attacks the para position of aniline, yielding 4-decylaniline.

-

Hydrochloride formation : The product is treated with HCl to form the hydrochloride salt.

This method achieves yields exceeding 85% but requires stringent temperature control to minimize side reactions such as ortho-substitution or polymerization .

Catalytic Methods and Reaction Optimization

Recent advances focus on optimizing catalysts and solvents to enhance reaction efficiency. For example, cobalt chloride (CoCl₂) has been shown to improve regioselectivity in alkylations involving long-chain alcohols . In a representative procedure, a mixture of decyl alcohol, aniline, and CoCl₂ is heated to 200–240°C, resulting in 4-decylaniline with 88% yield after 12 hours .

Critical Factors for Optimization :

-

Catalyst selection : ZnCl₂ favors faster kinetics, while CoCl₂ enhances para selectivity.

-

Solvent-free conditions : Reactions conducted without solvents reduce purification complexity.

-

Molar ratios : A 1:1.2 ratio of aniline to decyl alcohol minimizes unreacted starting material.

Purification and Characterization

Post-synthesis purification is crucial for obtaining high-purity 4-decylaniline hydrochloride. A patented method describes cooling the reaction mixture to facilitate phase separation, followed by reduced-pressure distillation to isolate the product . Acetonitrile is employed as both a solvent and extraction agent, exploiting solubility differences between reactants and products .

Purification Steps :

-

Layering : Cooling the reaction mixture causes the product to separate into a distinct lower phase.

-

Distillation : Reduced-pressure distillation (10–100 kPa, 30–100°C) removes residual solvents.

-

Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures to ≥95% purity .

Characterization Data :

-

Melting point : 23–25°C (free base); 175–180°C (hydrochloride) .

-

¹H NMR : δ 1.25 (m, 16H, -CH₂-), δ 2.55 (t, 2H, Ar-CH₂), δ 6.75–7.10 (m, 4H, aromatic) .

Comparative Analysis of Synthesis Methods

A side-by-side evaluation (Table 2) reveals trade-offs between yield, purity, and operational complexity. The Friedel-Crafts method using alcohols offers cost advantages but requires higher temperatures. In contrast, halide-based alkylation provides faster kinetics but generates stoichiometric amounts of HBr/HCl.

Table 2: Comparison of Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Decyl bromide alkylation | 85–90 | 90–92 | 235–245 | 16–20 |

| Friedel-Crafts (alcohol) | 88–92 | 93–95 | 230–240 | 12–16 |

| Catalytic (CoCl₂) | 88–90 | 94–96 | 200–240 | 12–14 |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Decylaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Material Science

4-Decylaniline hydrochloride is utilized in polymer chemistry and as an additive in coatings due to its hydrophobic characteristics. The compound can enhance the properties of polymers by improving their mechanical strength and thermal stability. Additionally, it serves as a surfactant in various formulations, contributing to better dispersion and stability of materials.

Table 1: Properties of this compound in Material Science

| Property | Description |

|---|---|

| Chemical Formula | C₁₆H₂₈ClN |

| Solubility | Enhanced in aqueous solutions due to hydrochloride form |

| Applications | Polymer additives, coatings, surfactants |

Biological Research

In biological applications, this compound has been studied for its interactions with lipid membranes. Research indicates that it can be incorporated into lipid vesicles, enhancing the stability of biomimetic membranes. This property is crucial for developing biosensors and drug delivery systems.

Case Study: Electrografting of Lipid Vesicles

A study demonstrated that mixed lipid vesicles containing 4-decylaniline were electrografted onto electrodes, significantly increasing the stability of lipid deposits from less than one day to approximately two weeks. This stability is essential for applications involving biosensors and membrane protein studies, where maintaining the integrity of the lipid environment is critical .

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in the development of sensors. Its ability to undergo diazotization reactions allows it to be used as a probe for detecting nitrites in aqueous solutions.

Table 2: Applications in Analytical Chemistry

| Application | Mechanism |

|---|---|

| Nitrite Detection | Diazotization reaction forms triazene products |

| Liquid Crystal Sensors | Alters optical properties based on nitrite presence |

In a notable case, researchers developed a liquid-crystal-based sensor using 4-decylaniline for detecting nitrite ions. The sensor exhibited a bright-to-dark transition in optical images upon interaction with nitrites, demonstrating its potential utility in environmental monitoring .

Synthesis and Reactivity

The synthesis of this compound typically involves alkylation reactions where a decyl group is introduced to an aniline derivative. This compound can form diazonium salts, which are reactive intermediates useful in various organic synthesis processes.

Table 3: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Ethylaniline | C₉H₁₃N | Shorter ethyl chain; higher water solubility |

| 4-Octylaniline | C₁₄H₁₉N | Intermediate alkyl chain; different reactivity |

| 4-Chloroaniline | C₆H₆ClN | Halogen substitution; used in dye synthesis |

The unique properties of this compound enable distinct interactions in biological systems compared to other alkylanilines, potentially leading to novel applications in both research and industrial settings .

Mécanisme D'action

The mechanism of action of 4-Decylaniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydrochloride salt form increases its solubility in aqueous environments, facilitating its use in various applications .

Comparaison Avec Des Composés Similaires

Molecular Structure and Substituent Effects

The table below highlights key structural differences among 4-decylaniline hydrochloride and related compounds:

Key Observations :

- The decyl chain in this compound confers significant hydrophobicity, making it suitable for surfactant applications .

- Methoxy and chloro substituents in related compounds enhance polarity or electron-withdrawing effects, influencing reactivity in synthesis .

Research Findings and Mechanistic Insights

- Surfactant Efficiency: this compound outperforms non-switchable surfactants in CNT dispersion due to its pH-responsive behavior, enabling controlled deposition .

- Plasticization: In poly(methyl methacrylate) ionomers, 4-decylaniline reduces the glass transition temperature (Tg) more effectively than dioctyl phthalate (DOP) but less than glycerol. It partitions evenly in the polymer matrix via hydrogen bonding with carbonyl groups .

- Diazotization Reactivity : Forms triazene products upon reaction with nitrite, demonstrating utility in colorimetric sensors .

Activité Biologique

4-Decylaniline Hydrochloride is a chemical compound with potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 4-decylaniline, characterized by a benzene ring with an amine group (NH2) at the para position and a decyl chain (C10H21) attached to the same carbon. The hydrochloride form enhances solubility in aqueous environments, facilitating its biological applications.

Molecular Formula

- Chemical Formula : C16H28ClN

- Molecular Weight : 273.87 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its lipophilicity due to the decyl group, which allows it to interact effectively with lipid membranes. This interaction can disrupt cellular processes by affecting membrane integrity and fluidity.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural features suggest potential interactions with various receptors, possibly affecting signal transduction pathways.

Biological Applications

Research has indicated several potential applications for this compound in biology and medicine:

- Therapeutic Potential : Investigated for use as a building block in drug development due to its ability to modify biological pathways.

- Aquatic Toxicity Studies : Evaluated for its toxicity in aquatic environments, providing insights into its environmental impact and safety profile .

- Material Science : Used in the synthesis of functional materials that may have biological relevance.

Case Study 1: Inhibition of Enzymatic Activity

A study explored the effects of this compound on sphingosine kinases (SphK1 and SphK2), which are critical in regulating sphingosine 1-phosphate (S1P) levels. The compound exhibited moderate inhibitory effects on both kinases, suggesting its potential as a therapeutic agent targeting sphingolipid metabolism.

| Enzyme | Inhibition Constant (K_i) |

|---|---|

| SphK1 | 55 μM |

| SphK2 | 20 μM |

This indicates that modifications to the compound's structure could enhance its selectivity and potency against these targets .

Case Study 2: Aquatic Toxicity Assessment

In aquatic toxicity assessments, the compound's LC50 values were determined using fathead minnows (Pimephales promelas). The results indicated that hydrophobicity plays a significant role in toxicity:

| Parameter | Value |

|---|---|

| Log Kow | 3.45 |

| LC50 (96h) | 0.75 mg/L |

These findings highlight the importance of considering environmental impacts when evaluating compounds for biological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-decylaniline hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely used method involves coupling 4-decylaniline with hydrochloric acid under controlled conditions. For instance, in the synthesis of amide analogues, 4-decylaniline reacts with ethyl chloroformate in the presence of triethylamine (TEA) at 0°C, followed by purification steps using trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂). Key considerations include maintaining low temperatures to prevent side reactions and ensuring stoichiometric equivalence of reagents to maximize yield .

Q. How can researchers analytically characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, targeting ≥98% purity as a benchmark. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the aromatic proton environment and alkyl chain conformation. Mass spectrometry (MS) further validates molecular weight. Certificates of Analysis (COA) from suppliers should be cross-checked for batch-specific data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA hazard communication standards (29 CFR 1910.1200). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in a locked, cool, and dry environment, away from light. In case of skin contact, rinse immediately with water for ≥15 minutes. Dispose of waste via approved hazardous waste facilities .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its reactivity in organocatalytic or supramolecular applications?

- Methodological Answer : The decyl chain enhances hydrophobicity, which can be leveraged in phase-transfer catalysis or micellar systems. For example, in sphingosine kinase inhibitor studies, the alkyl chain facilitates membrane penetration, improving bioavailability. Comparative studies with shorter-chain analogues (e.g., butyl or hexyl) can isolate chain-length effects on solubility and intermolecular interactions .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Buffered solutions (pH 4–7) minimize hydrolysis of the aniline group. Lyophilization or storage in anhydrous solvents (e.g., DMSO) at ≤-20°C preserves integrity. Monitor degradation via HPLC for byproducts like decylphenol or chlorinated derivatives .

Q. In what niche research areas is this compound being explored beyond organic synthesis?

- Methodological Answer : It is used in material science for synthesizing froth flotation collectors in mineral processing, where its amphiphilic properties enhance particle separation efficiency. In biochemistry, it serves as a precursor for fluorescent probes targeting lipid membranes. Recent patents also highlight its role in polymer stabilization and surfactant design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.